(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate
Description
The compound "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate" is a heterocyclic organic molecule featuring a fused isoxazole-thiophene core linked to a nicotinate ester via a methylthio group. Its structure combines a 5-membered isoxazole ring substituted with a thiophene moiety at the 5-position, a methylthio (-S-CH₃) group at the 2-position of the pyridine ring, and a methyl ester bridge.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-21-14-11(4-2-6-16-14)15(18)19-9-10-8-12(20-17-10)13-5-3-7-22-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLDOZZCUKJGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of isoxazolylmethylthio derivatives, which are characterized by sulfur-linked isoxazole motifs and variable substituents. Below is a comparative analysis of its structural and functional attributes relative to analogous compounds documented in and .
Table 1: Structural Comparison of Key Analogues
Key Findings:
Core Heterocycle Influence: The target compound’s isoxazole-thiophene core differentiates it from analogues like Compound 40 (thiazole core) and Compound 25 (simple isoxazole). Thiophene’s aromaticity and electron-rich nature may enhance π-π stacking with biological targets compared to phenyl or nitrophenyl groups in other derivatives .
Substituent Effects: The 2-(methylthio) group on the pyridine ring may confer moderate lipophilicity, balancing membrane permeability and solubility. This contrasts with Compound 25’s nitro group (-NO₂), which increases polarity but may introduce metabolic liabilities (e.g., nitroreductase-mediated activation) . The thiophene substituent in the target compound could mimic bioisosteric replacements seen in N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide , suggesting shared mechanisms in modulating platelet aggregation or viral entry.
Therapeutic Implications :
- Compounds with methylthio or thienylmethylthio groups (e.g., the target compound and Compound 35 ) are hypothesized to interfere with protein-protein interactions or enzymatic activity due to sulfur’s nucleophilic character and steric bulk .
- Compound 40 ’s thiazole core and nitro group suggest divergent targets, such as viral proteases or kinases, compared to the isoxazole-thiophene-pyridine scaffold of the target compound .
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